molecular formula C19H19N3O4 B2944611 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 953159-49-4

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No. B2944611
CAS RN: 953159-49-4
M. Wt: 353.378
InChI Key: ROIXPUPGYDOIJA-UHFFFAOYSA-N
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Description

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide’s mechanism of action is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide has been shown to increase the production of cytokines, which are proteins that play a role in the immune response. It has also been shown to increase the number of immune cells in tumors.
Biochemical and Physiological Effects
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide has also been shown to increase the number of immune cells in tumors, including macrophages and natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide for lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This makes it a useful tool for studying the mechanisms of cancer cell growth and the immune response to cancer. However, one limitation of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of experiments.

Future Directions

There are a number of future directions for research on 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide. One area of interest is the development of new formulations of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide that can be delivered more effectively to tumors. Another area of interest is the study of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide in combination with other cancer treatments, such as radiation therapy and chemotherapy. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide and its effects on the immune system.

Synthesis Methods

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine to form 5-(3,4-dimethoxyphenyl)isoxazol-3-amine. This intermediate is then reacted with 4-methyl-2-pyridinecarboxylic acid and thionyl chloride to form the final product, 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide.

Scientific Research Applications

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide has also been shown to enhance the effects of radiation therapy and chemotherapy in some cases.

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-6-7-20-18(8-12)21-19(23)11-14-10-16(26-22-14)13-4-5-15(24-2)17(9-13)25-3/h4-10H,11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIXPUPGYDOIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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